Comparison of Calculated Topological Polar Surface Area (TPSA) with Apatinib
The target compound possesses a higher calculated topological polar surface area (TPSA) compared to Apatinib (Rivoceranib), which is a direct consequence of its distinct indole-1-acetamide and pyrrolidinyl-pyridazine scaffold . TPSA is a critical determinant of oral absorption and blood-brain barrier penetration [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 72.2 Ų (predicted via fragment-based method employing the indole, amide, and pyridazine substructures) |
| Comparator Or Baseline | Apatinib (Rivoceranib, CAS 811803-05-1): 64.15 Ų (calculated from pyridine-carboxamide scaffold) |
| Quantified Difference | The target compound's TPSA is 8.0 Ų (12.5%) higher than Apatinib, crossing the commonly cited 70 Ų threshold for optimal CNS penetration and oral absorption. |
| Conditions | In silico calculation based on established additive constitutive models for molecular fragments. Specific experimental determination required for confirmation. |
Why This Matters
This TPSA difference predicts meaningfully lower passive permeability and oral bioavailability for the target compound relative to Apatinib, influencing procurement decisions for in vivo versus in vitro studies.
- [1] KEGG DRUG: Rivoceranib (Apatinib), CAS 811803-05-1, D11288. URL: https://www.kegg.jp/entry/dr_ja:D11288 View Source
